Cadherin Peptide, avian

Cell adhesion N-cadherin Peptide specificity

Cadherin Peptide, avian (LRAHAVDVNG-NH₂) delivers sequence-specific N-cadherin inhibition that generic HAV peptides cannot match. The HAVD-flanked decapeptide preferentially blocks N-cadherin-mediated adhesion (IC50 450 μM in BBMEC assays) with potency comparable to anti-cadherin antibodies but devoid of lot-to-lot variability. Its defined composition (C44H75N17O13, MW 1050.17) and high aqueous solubility (≥13 mg/mL in H₂O) simplify assay setup while minimizing DMSO exposure—ideal for high-throughput BBB paracellular delivery screening. Choose this peptide for reproducible, cost-effective cadherin modulation.

Molecular Formula C44H75N17O13
Molecular Weight 1050.2 g/mol
CAS No. 127650-08-2
Cat. No. B144288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadherin Peptide, avian
CAS127650-08-2
SynonymsCadherin Peptide, avian
Molecular FormulaC44H75N17O13
Molecular Weight1050.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)N)N
InChIInChI=1S/C44H75N17O13/c1-19(2)12-25(45)37(68)56-26(10-9-11-51-44(48)49)39(70)54-22(7)35(66)57-27(13-24-16-50-18-53-24)40(71)55-23(8)36(67)60-33(20(3)4)42(73)59-29(15-32(64)65)41(72)61-34(21(5)6)43(74)58-28(14-30(46)62)38(69)52-17-31(47)63/h16,18-23,25-29,33-34H,9-15,17,45H2,1-8H3,(H2,46,62)(H2,47,63)(H,50,53)(H,52,69)(H,54,70)(H,55,71)(H,56,68)(H,57,66)(H,58,74)(H,59,73)(H,60,67)(H,61,72)(H,64,65)(H4,48,49,51)/t22-,23-,25-,26-,27-,28-,29-,33-,34-/m0/s1
InChIKeyGJLQWIUMNGZLLJ-YZAJHECDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cadherin Peptide, avian (CAS 127650-08-2): Key Molecular Properties and Research-Use Classification


Cadherin Peptide, avian (CAS 127650-08-2) is a synthetic decapeptide with the sequence LRAHAVDVNG-NH₂, derived from the first extracellular domain (EC1) of avian N-cadherin [1]. The compound has a molecular formula of C₄₄H₇₅N₁₇O₁₃ and a molecular weight of 1050.17 g/mol [2]. It is supplied as a lyophilized powder with purity typically ≥95% and demonstrates solubility of ≥105 mg/mL in DMSO and ≥13 mg/mL in H₂O [3]. The peptide functions as a competitive modulator of cadherin-mediated homophilic cell-cell adhesion and is strictly designated for in vitro research applications only [4].

Why Substituting Cadherin Peptide, avian (CAS 127650-08-2) with Generic HAV-Containing Peptides Compromises Experimental Reproducibility


Cadherin-derived peptides containing the His-Ala-Val (HAV) recognition motif are not functionally interchangeable. The inhibitory potency and target selectivity of these peptides are determined by the specific amino acids that flank the HAV core sequence [1]. Linear peptides harboring the HAV motif can inhibit cadherin-dependent processes, but the flanking residues dictate whether the peptide preferentially modulates N-cadherin versus E-cadherin mediated adhesion [2]. For instance, when the HAV motif is flanked by aspartic acid (mimicking the HAVD sequence of N-cadherin), the peptide becomes a significantly more effective inhibitor of N-cadherin function; conversely, when flanked by serine (mimicking the HAVS sequence of E-cadherin), the peptide loses its ability to inhibit the N-cadherin response [2]. Furthermore, cyclization of cadherin peptides can alter both activity and specificity compared to linear counterparts [2]. The avian-derived decapeptide LRAHAVDVNG-NH₂ possesses a unique primary sequence and secondary structure that confers distinct binding and functional modulation characteristics that cannot be replicated by peptides with different flanking sequences or by generic HAV-containing fragments [3].

Quantitative Differentiation Evidence: Cadherin Peptide, avian (CAS 127650-08-2) vs. Functional Alternatives


Sequence-Dependent Functional Specificity: Avian N-Cadherin Derived HAVD Flanking vs. E-Cadherin HAVS Flanking

The inhibitory potency and cadherin subtype specificity of HAV-containing peptides are dictated by flanking amino acid residues. Peptides with the HAVD motif (as found in N-cadherin, including the avian decapeptide) are significantly more effective N-cadherin inhibitors than peptides with the HAVS motif (as found in E-cadherin), which lose N-cadherin inhibitory activity [1]. This flanking residue effect establishes that the avian sequence LRAHAVDVNG-NH₂ is functionally distinct from E-cadherin-derived HAV peptides.

Cell adhesion N-cadherin Peptide specificity HAV motif

Comparative IC₅₀ Analysis: Cadherin Peptide, avian vs. Cyclic N-Cadherin Antagonist ADH-1 in BBMEC Adhesion

Cadherin Peptide, avian (LRAHAVDVNG-NH₂) inhibits Ca²⁺-dependent reaggregation of bovine brain microvessel endothelial cells (BBMECs) with an IC₅₀ value of 450 μM [1]. In contrast, the cyclic N-cadherin antagonist ADH-1 (N-Ac-CHAVC-NH₂) demonstrates a reported IC₅₀ of 0.323 mM (323 μM) for inhibiting neurite outgrowth on N-cadherin-expressing 3T3 cell monolayers [2]. The avian linear decapeptide exhibits an IC₅₀ within a comparable order of magnitude to the cyclic ADH-1 peptide (450 μM vs. 323 μM), indicating similar inhibitory potency in distinct assay systems.

IC50 comparison BBMEC Cell aggregation N-cadherin antagonist

Target Engagement Comparison: Cadherin Peptide, avian vs. Anti-E-Cadherin Antibody in BBMEC Reaggregation Assay

In a direct comparative assessment within the same experimental system, both Cadherin Peptide, avian and monoclonal anti-E-cadherin antibody prevented Ca²⁺-dependent reaggregation of BBMECs [1]. BBMECs dissociated with trypsin plus Ca²⁺ were able to reaggregate only in the presence of Ca²⁺; however, this cell-cell aggregation was prevented by the presence of either anti-E-cadherin antibody or the avian decapeptide in the assay medium [1]. This demonstrates functional equivalence in the BBMEC reaggregation inhibition endpoint.

BBMEC Reaggregation assay Antibody comparison E-cadherin

Differential Application Scope: Avian Decapeptide in BBB Modulation vs. Cyclic ADTC5/ADTC6 Peptides in Intestinal Permeability

The avian decapeptide LRAHAVDVNG-NH₂ has been specifically validated for modulating bovine brain microvessel endothelial cell (BBMEC) adhesion, with direct implications for creating channels for paracellular drug delivery across the blood-brain barrier (BBB) [1]. In contrast, cyclic ADT peptides (ADTC1, ADTC5, ADTC6) have been characterized primarily for enhancing intestinal paracellular permeability and modulating intercellular junctions in non-BBB epithelial models [2]. The avian decapeptide provides a BBB-specific tool, while cyclic ADT peptides represent alternative tools for gastrointestinal permeability studies.

Blood-brain barrier BBB Paracellular permeability Drug delivery

Solubility and Formulation Advantage: Cadherin Peptide, avian vs. ADH-1 in Aqueous Assay Media

Cadherin Peptide, avian acetate exhibits aqueous solubility of 13 mg/mL (approximately 11.7 mM) in H₂O and 100 mg/mL (90.07 mM) in DMSO [1]. In contrast, many cyclic cadherin antagonist peptides such as ADH-1 demonstrate lower aqueous solubility, requiring DMSO stock solutions with final assay DMSO concentrations that may confound cell-based experiments [2]. The avian decapeptide's favorable aqueous solubility enables higher working concentrations without exceeding DMSO tolerance thresholds in sensitive cell culture systems.

Solubility Formulation DMSO Aqueous compatibility

Optimal Research Application Scenarios for Cadherin Peptide, avian (CAS 127650-08-2) Based on Quantitative Differentiation Evidence


Blood-Brain Barrier (BBB) Paracellular Permeability Modulation Studies Requiring BBMEC-Specific Adhesion Disruption

Researchers investigating mechanisms of paracellular drug delivery across the blood-brain barrier should select Cadherin Peptide, avian due to its validated activity in BBMEC adhesion assays with a defined IC₅₀ of 450 μM [1]. The peptide's demonstrated ability to prevent Ca²⁺-dependent reaggregation of BBMECs—comparable in efficacy to anti-E-cadherin antibody blockade [1]—makes it a chemically defined, cost-effective tool for transiently modulating endothelial junction integrity. This application is directly supported by the original research proposing the peptide's utility for creating channels for paracellular drug delivery across the BBB [1].

N-Cadherin-Mediated Cell Adhesion Inhibition in Developmental Biology Models (Embryo Compaction, Neurite Outgrowth)

For studies examining N-cadherin-dependent developmental processes including eight-cell-stage mouse embryo compaction and rat neurite outgrowth on astrocytes, Cadherin Peptide, avian provides sequence-specific N-cadherin modulation [1]. The peptide's HAVD flanking sequence confers preferential N-cadherin inhibitory activity compared to HAVS-containing E-cadherin peptides that lack N-cadherin inhibitory function [2]. Researchers investigating myoblast fusion should note that synthetic peptides containing the HAV sequence have been shown to inhibit myoblast fusion in avian embryonic models, confirming the functional relevance of this peptide class in myogenesis research [3].

Cost-Effective Alternative to Monoclonal Anti-Cadherin Antibodies for Cell Aggregation Assays

Investigators requiring cadherin adhesion blockade in BBMEC or related endothelial cell models can substitute Cadherin Peptide, avian for monoclonal anti-E-cadherin or anti-N-cadherin antibodies, achieving functional inhibition of reaggregation with comparable efficacy [1]. The peptide offers advantages including defined molecular composition (C₄₄H₇₅N₁₇O₁₃, MW 1050.17), elimination of antibody lot-to-lot variability, and favorable aqueous solubility (13 mg/mL in H₂O) that simplifies assay preparation without requiring high DMSO concentrations [2]. This substitution is particularly valuable for high-throughput screening formats where antibody costs and variability may be prohibitive.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cadherin Peptide, avian

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.